Regioisomeric Differentiation: 5-Methyl Substitution vs. 6-Methyl Analogs
The specific substitution pattern of 2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine, featuring a methyl group at the 5-position, distinguishes it from regioisomers like 2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine . While direct comparative activity data for these specific regioisomers are not available, class-level SAR on imidazo[1,2-a]pyridine Nek2 inhibitors has identified a nonlinear SAR where the position of substituents on the core ring is a critical determinant of both in vitro potency and in vivo antitumor efficacy [1]. This suggests that the 5-methyl isomer should be considered a distinct chemical entity for procurement and biological testing, not a substitute for other methyl-substituted analogs.
| Evidence Dimension | Regioisomeric substitution (methyl position) |
|---|---|
| Target Compound Data | Methyl substitution at the 5-position |
| Comparator Or Baseline | Methyl substitution at the 6-position (CAS 61982-56-7) |
| Quantified Difference | Not applicable; qualitative structural distinction |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
Procurement must be regioisomer-specific; using an incorrect isomer can invalidate SAR studies and lead to non-reproducible biological data.
- [1] Xi, J. B., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. View Source
